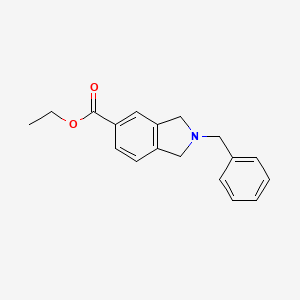
Ethyl 2-benzylisoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzylisoindoline-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and an isoindoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzylisoindoline-5-carboxylate typically involves the reaction of isoindoline derivatives with benzyl halides and ethyl esters under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the isoindoline core and the benzyl group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
Ethyl 2-benzylisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-benzylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 2-benzylisoindoline-5-carboxylate can be compared with other isoindoline derivatives, such as:
Ethyl 5-benzyloxyindole-2-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Ethyl 2-aminothiazole-5-carboxylate: Contains a thiazole ring instead of an isoindoline core, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
ethyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)15-8-9-16-12-19(13-17(16)10-15)11-14-6-4-3-5-7-14/h3-10H,2,11-13H2,1H3 |
InChI Key |
FKPOCBTXJRVIRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















